2-Picoline-d7

Beschreibung

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKHPKMHTQYZBB-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583620 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-93-0 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Picoline-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Picoline-d7: Properties, Characterization, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 2-Picoline-d7 (also known as 2-Methylpyridine-d7), a deuterated isotopologue of 2-picoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural characterization, and critical applications of this stable isotope-labeled compound. The narrative emphasizes the rationale behind experimental methodologies and the principles of ensuring data integrity through rigorous characterization.

Introduction: The Significance of Deuterium Labeling

Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a cornerstone of modern chemical and biomedical research.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers a subtle yet powerful modification to a molecule's properties.[2] The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which in turn can alter reaction rates—a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This effect is leveraged in drug development to enhance metabolic stability, reduce toxicity, and improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1]

2-Picoline-d7, in which all seven hydrogen atoms of 2-picoline are replaced with deuterium, serves as a vital tool in this landscape. It is particularly valuable as an internal standard for quantitative mass spectrometry assays and as a building block for synthesizing more complex deuterated molecules.

Physicochemical Properties and Structure

The introduction of seven deuterium atoms significantly alters the molecular weight of 2-picoline while having a minimal effect on its bulk physicochemical properties like boiling point and solubility. This similarity in physical behavior is crucial for its application as an internal standard, ensuring it co-elutes and ionizes similarly to its non-deuterated (or "light") counterpart during chromatographic and mass spectrometric analysis.[5]

Table 1: Comparison of Physicochemical Properties

| Property | 2-Picoline (Non-deuterated) | 2-Picoline-d7 (Deuterated) | Data Source(s) |

| Molecular Formula | C₆H₇N | C₆D₇N | [6][7] |

| Molecular Weight | 93.13 g/mol | 100.17 g/mol | [6][7] |

| CAS Number | 109-06-8 | 93951-93-0 | [7][8] |

| Appearance | Colorless to faintly yellow liquid | Colorless liquid | [6] |

| Density | ~0.943 g/mL at 25 °C | ~1.026 g/mL at 25 °C | [6][7] |

| Boiling Point | 128-129 °C | Not specified, expected to be similar to 2-picoline.[9] | [6][10] |

| Melting Point | -70 °C | Not specified, expected to be similar to 2-picoline.[9] | [6][10] |

| Refractive Index | ~1.4957 at 20 °C | ~1.498 at 20 °C | [11][12] |

| Solubility in Water | Miscible | Miscible | [6][10] |

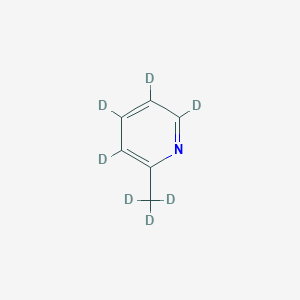

The fundamental structure remains that of a pyridine ring with a methyl substituent at the 2-position.

Caption: Structure of 2-Picoline-d7 (C₆D₇N).

Synthesis and Quality Control: A Self-Validating System

The synthesis of 2-Picoline-d7 typically involves modifications of established routes for 2-picoline, such as the condensation of deuterated acetaldehyde with deuterated ammonia, or through hydrogen-deuterium exchange reactions on the parent molecule under specific catalytic conditions.[6] Regardless of the synthetic route, rigorous quality control is paramount to validate the final product for its intended use.[1]

A robust QC workflow is a self-validating system, ensuring not just purity but, critically, the extent and location of deuterium incorporation.[13] This involves a multi-technique approach.

Caption: Quality Control Workflow for 2-Picoline-d7.

Mass Spectrometry (MS)

Causality: The primary purpose of MS is to confirm the molecular weight and assess the isotopic enrichment. The mass of 2-Picoline-d7 (100.17 Da) is significantly different from its non-deuterated form (93.13 Da), providing a clear initial confirmation of successful deuteration.[11] High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution and calculate the atom % D.

-

Expected Observation: The mass spectrum should show a dominant molecular ion peak [M]⁺ at m/z 100. The relative intensities of peaks at m/z 99 (M-1, corresponding to C₆D₆HN) and lower masses indicate the level of isotopic purity. The fragmentation pattern will be shifted by the mass of the deuterium atoms compared to the light standard.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for structural elucidation and for quantifying any residual, non-deuterated sites.[13]

-

¹H NMR: In an ideal, 100% deuterated sample, the ¹H NMR spectrum would be silent. In practice, small residual proton signals are observed.[9] The integration of these signals relative to a known standard allows for the precise calculation of site-specific deuterium incorporation and overall isotopic purity. For 2-picoline, the aromatic protons typically appear between 7.0-8.5 ppm and the methyl protons around 2.5 ppm.[15] The absence or significant attenuation of these signals in the ¹H NMR of 2-Picoline-d7 is the primary indicator of successful deuteration.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, confirming their presence at the expected positions on the pyridine ring and the methyl group.

-

¹³C NMR: The ¹³C spectrum confirms the carbon skeleton. Due to coupling with deuterium (a spin-1 nucleus), the carbon signals will appear as multiplets (e.g., triplets for -CD- groups, septets for -CD₃ groups), which is a key signature of deuteration.[9] This provides unambiguous evidence of the location of the deuterium atoms.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. The C-D bond vibrates at a lower frequency (ca. 2100-2300 cm⁻¹) than the C-H bond (ca. 2850-3000 cm⁻¹ for alkyl and 3000-3100 cm⁻¹ for aryl). This shift provides clear evidence of deuteration. The IR spectrum is an excellent tool for a quick identity check and confirmation of deuteration.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The most prevalent application of 2-Picoline-d7 is as an internal standard (IS) for the quantification of 2-picoline or its metabolites in complex matrices such as plasma, urine, or environmental samples.[8][16]

Expertise & Causality: Why is a stable isotope-labeled (SIL) compound the "gold standard" internal standard?[17] Because its physical and chemical properties are nearly identical to the analyte of interest. It co-elutes during chromatography, experiences similar matrix effects (ion suppression or enhancement) during ionization, and has similar extraction recovery.[5] However, its different mass allows it to be distinguished by the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[18]

Experimental Workflow: Using 2-Picoline-d7 as an Internal Standard in LC-MS/MS

This protocol describes a self-validating system for quantifying 2-picoline in a biological matrix.

1. Preparation of Stock and Working Solutions:

- Step 1.1 (Analyte): Prepare a 1 mg/mL primary stock solution of 2-picoline in methanol.

- Step 1.2 (Internal Standard): Prepare a 1 mg/mL primary stock solution of 2-Picoline-d7 in methanol. Rationale: Using the same solvent ensures consistency.

- Step 1.3: From these stocks, prepare a series of calibration standards containing a fixed concentration of 2-Picoline-d7 (e.g., 50 ng/mL) and varying concentrations of 2-picoline (e.g., 1-1000 ng/mL). Also, prepare Quality Control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

- Step 2.1: To 50 µL of sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile. Rationale: Acetonitrile acts as a protein precipitation agent while simultaneously delivering the IS.

- Step 2.2: Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

- Step 2.3: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Step 2.4: Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

- Step 3.1 (Chromatography): Inject the sample onto a suitable reverse-phase HPLC/UHPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Rationale: The gradient separates the analyte from other matrix components, and formic acid aids in protonation for positive ion mode ESI.

- Step 3.2 (Mass Spectrometry): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-product ion transitions for both the analyte and the internal standard.

- 2-Picoline: Q1 (Parent Ion) m/z 94.1 → Q3 (Product Ion) m/z 66.1

- 2-Picoline-d7: Q1 (Parent Ion) m/z 101.2 → Q3 (Product Ion) m/z 72.1

- Note: These transitions are representative and must be optimized on the specific instrument.

4. Data Processing and Quantification:

- Step 4.1: Integrate the peak areas for both the analyte and the internal standard transitions.

- Step 4.2: Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

- Step 4.3: Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

- Step 4.4: Determine the concentration of the unknown samples by interpolating their PAR values from the calibration curve.

Safety and Handling

2-Picoline-d7 is a flammable liquid and should be handled with appropriate precautions.[7] It is harmful if swallowed or inhaled and toxic in contact with skin.[8] It can cause serious eye irritation and may cause respiratory irritation.[7][8]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and moisture.[8][16]

Conclusion

2-Picoline-d7 is more than just a heavy version of its parent molecule; it is a precision tool that enables researchers to achieve higher levels of accuracy and confidence in analytical measurements. Its role as an internal standard is critical for drug metabolism and pharmacokinetic studies, environmental analysis, and other quantitative applications. A thorough understanding of its synthesis, rigorous characterization via a multi-technique approach, and the causal principles behind its application are essential for leveraging its full potential in the laboratory.

References

-

Organic Syntheses Procedure. 2-Picoline-borane. Available from: [Link] [Accessed January 27, 2026].

-

Wikipedia. 2-Methylpyridine. Available from: [Link] [Accessed January 27, 2026].

-

Wikipedia. Kinetic isotope effect. Available from: [Link] [Accessed January 27, 2026].

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link] [Accessed January 27, 2026].

-

Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link] [Accessed January 27, 2026].

-

Canadian Science Publishing. SECONDARY KINETIC ISOTOPE EFFECTS IN BIMOLECULAR NUCLEOPHILIC SUBSTITUTIONS - 11. a-DEUTERIUM EFFECTS IN MENSCHUTKIN REACTIONS OF METHYL IODIDEL. Available from: [Link] [Accessed January 27, 2026].

-

Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. Available from: [Link] [Accessed January 27, 2026].

-

Chemistry LibreTexts. Kinetic Isotope Effects. Available from: [Link] [Accessed January 27, 2026].

-

NIH National Center for Biotechnology Information. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link] [Accessed January 27, 2026].

-

ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available from: [Link] [Accessed January 27, 2026].

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link] [Accessed January 27, 2026].

-

Reddit. Understanding Internal standards and how to choose them. Available from: [Link] [Accessed January 27, 2026].

-

ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Available from: [Link] [Accessed January 27, 2026].

-

Journal of the Chemical Society of Pakistan. Synthesis and Spectroscopic Studies of Molybdenum (0) and Ruthenium(II) Complexes of 2,2'-Dipyridylamine. Available from: [Link] [Accessed January 27, 2026].

-

Ningbo Inno Pharmchem Co., Ltd. Understanding 2-Picoline: A Comprehensive Guide to Properties and Sourcing. Available from: [Link] [Accessed January 27, 2026].

-

YouTube. What Is The Kinetic Isotope Effect (KIE)? - Chemistry For Everyone. Available from: [Link] [Accessed January 27, 2026].

-

NIH National Center for Biotechnology Information. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link] [Accessed January 27, 2026].

-

Doc Brown's Chemistry. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for... Available from: [Link] [Accessed January 27, 2026].

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link] [Accessed January 27, 2026].

-

NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available from: [Link] [Accessed January 27, 2026].

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link] [Accessed January 27, 2026].

-

IsoLife. Internal Standards in metabolomics. Available from: [Link] [Accessed January 27, 2026].

-

NIH National Center for Biotechnology Information. MolDiscovery: learning mass spectrometry fragmentation of small molecules. Available from: [Link] [Accessed January 27, 2026].

-

MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link] [Accessed January 27, 2026].

-

International Journal of Scientific & Engineering Research. FT-IR and FT-Raman Spectral Investigation of p-toluidine. Available from: [Link] [Accessed January 27, 2026].

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link] [Accessed January 27, 2026].

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 6. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. 2-Picoline-d7 D 97atom 93951-93-0 [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. ukisotope.com [ukisotope.com]

- 10. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

- 16. isotope.com [isotope.com]

- 17. reddit.com [reddit.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Research

An In-Depth Technical Guide to the Physical Characteristics of 2-Picoline-d7

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, precision and accuracy are paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that enable researchers to achieve this required level of certainty. 2-Picoline-d7, the deuterated analogue of 2-picoline, serves as a prime example of a SIL compound that provides significant advantages in quantitative analysis. The substitution of seven hydrogen atoms with deuterium imparts a mass shift without significantly altering the compound's chemical properties. This subtle yet critical modification makes 2-Picoline-d7 an ideal internal standard for mass spectrometry-based assays, crucial for pharmacokinetic, drug metabolism, and environmental monitoring studies. This guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 2-Picoline-d7, offering both foundational data and the causal reasoning behind its application.

Section 1: Core Physical and Molecular Properties

The introduction of deuterium atoms results in a notable increase in molecular weight and density compared to the parent compound, 2-picoline. While properties like boiling point, melting point, and solubility are not expected to change dramatically, the difference in mass is the cornerstone of its utility. These fundamental properties are summarized below.

| Property | 2-Picoline (Parent Compound) | 2-Picoline-d7 (Deuterated) | Rationale for Significance |

| Synonyms | α-Picoline, 2-Methylpyridine | α-Picoline-d7, 2-Methylpyridine-d7 | Ensures correct compound identification across literature and databases. |

| Appearance | Colorless to faintly yellow liquid[1] | Colorless Liquid | Visual confirmation of material purity. |

| Odor | Strong, unpleasant, pyridine-like[1][2] | Strong, unpleasant, pyridine-like | Important for safe handling and recognition. |

| CAS Number | 109-06-8[1][2] | 93951-93-0[3] | Unique identifier for substance registration and tracking. |

| Chemical Formula | C₆H₇N[1][2] | C₆D₇N | Defines the elemental composition. |

| Molecular Weight | 93.13 g/mol [1][2] | 100.17 g/mol [3][4] | The +7 Da mass shift is fundamental for its use as an internal standard in MS. |

| Density | 0.944 g/mL at 20-25 °C[1][2] | 1.026 g/mL at 25 °C | The increased mass of deuterium results in a higher density. |

| Boiling Point | 128-129 °C[1][2][5] | Expected to be very similar to 2-Picoline | Isotope effects on boiling point are typically minimal. |

| Melting Point | -70 °C[1][5] | Expected to be very similar to 2-Picoline | Isotope effects on melting point are typically minimal. |

| Solubility in Water | Miscible[1][2][5] | Miscible | Deuteration does not significantly alter polarity or hydrogen bonding capability. |

| Refractive Index | n20/D 1.496[2] | n20/D 1.498[4] | A key parameter for quality control and identity confirmation. |

Section 2: Spectroscopic Signature and Characterization

The definitive identification of 2-Picoline-d7 and the confirmation of its isotopic purity rely on a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, leveraging the physical differences between hydrogen and deuterium.

Mass Spectrometry (MS)

Expert Insight: For a deuterated standard, the most critical initial check is the confirmation of the mass shift. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this, as it also provides an assessment of chemical purity by separating volatile impurities. The electron ionization (EI) fragmentation pattern is also expected to be similar to the unlabeled standard, with fragments shifted by the corresponding number of deuterium atoms.

Workflow for Identity and Purity Confirmation via GC-MS

Caption: Workflow for GC-MS analysis of 2-Picoline-d7.

Step-by-Step Protocol for GC-MS Analysis:

-

Preparation: Prepare a 1 mg/mL stock solution of 2-Picoline-d7 in dichloromethane (DCM). Create a working solution by diluting 1:100 in DCM.

-

Instrumentation: Use a standard GC-MS system equipped with a non-polar column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

-

Analysis: Inject 1 µL of the working solution. The resulting chromatogram should show a single major peak. The mass spectrum for this peak must show a molecular ion ([M]⁺) at m/z 100, confirming the incorporation of seven deuterium atoms (93 + 7 = 100).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is arguably the most powerful tool for confirming the positions of isotopic labels. In ¹H NMR, the complete absence of signals corresponding to the aromatic and methyl protons is the primary indicator of successful, high-level deuteration. Conversely, ¹³C NMR provides a detailed view of the carbon skeleton, where each deuterated carbon will appear as a multiplet (typically a triplet for -CD) due to C-D coupling, with a slight upfield shift compared to the non-deuterated analogue.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Preparation: Dissolve ~5-10 mg of 2-Picoline-d7 in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Interpretation: The spectrum should be devoid of signals in the aromatic region (~7.0-8.5 ppm) and the methyl region (~2.5 ppm) that are characteristic of 2-picoline. The only significant peaks should be the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and TMS at 0 ppm. The presence of small peaks in the characteristic regions would indicate incomplete deuteration, the level of which can be quantified by integration against the internal standard.

Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is used to probe the vibrational frequencies of chemical bonds. The C-D bond is weaker and involves a heavier atom than the C-H bond. Consequently, C-D stretching and bending vibrations appear at significantly lower frequencies (wavenumbers) than their C-H counterparts. This predictable shift provides another layer of confirmation for deuteration.

-

C-H Stretch (Aromatic & Aliphatic): Typically ~2900-3100 cm⁻¹

-

Expected C-D Stretch: Typically ~2100-2300 cm⁻¹

Section 3: Application in a Drug Development Context

Trustworthiness: The fundamental principle behind using a SIL internal standard is that it behaves virtually identically to the analyte during the entire analytical process—extraction, chromatography, and ionization. This co-elution and similar ionization response corrects for sample-to-sample variability and matrix effects, which is why regulatory agencies consider it the gold standard for quantitative bioanalysis.

Workflow: Quantification of a Fictional Drug Metabolite (2-Picoline) in Plasma

Caption: Use of 2-Picoline-d7 as an internal standard in a bioanalytical workflow.

Section 4: Safety, Handling, and Storage

2-Picoline-d7 shares the same chemical reactivity and hazards as its non-deuterated parent compound. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][6][7]

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor.[6][7] Flash point of 26°C.[5] | Keep away from open flames, sparks, and heat. Use explosion-proof electrical equipment.[5] |

| Toxicity | Toxic in contact with skin; Harmful if swallowed or inhaled.[6][7] | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or with a fume hood. |

| Corrosivity | Causes skin corrosion and serious eye damage. | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |

| Storage | Store at room temperature away from light and moisture.[3][6] Keep in a fireproof, well-sealed container separated from oxidants.[5] | Ensure the container is tightly closed and stored in a designated flammables cabinet. |

Conclusion

2-Picoline-d7 is more than just a heavier version of 2-picoline; it is a high-precision tool engineered for analytical certainty. Its physical characteristics, defined by the mass increase from deuterium labeling, are directly leveraged in its spectroscopic signature and its application. Understanding these core properties—from its molecular weight and density to its unique NMR and MS profiles—is essential for researchers in drug development and related fields to ensure the integrity, accuracy, and reproducibility of their quantitative data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7975, 2-Methylpyridine.[Link]

-

Wikipedia. 2-Methylpyridine.[Link]

-

International Programme on Chemical Safety (IPCS). ICSC 0801 - 2-METHYLPYRIDINE.[Link]

-

FooDB. Showing Compound 2-Methylpyridine (FDB004399).[Link]

Sources

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. 2-皮考林-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. ICSC 0801 - 2-METHYLPYRIDINE [inchem.org]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

Strategic Handling and Safety Protocol for 2-Picoline-d7

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1][2]

Executive Summary: The Intersection of Safety and Spectroscopy

2-Picoline-d7 (2-Methylpyridine-d7, CAS: 93951-93-0) is a critical deuterated solvent used in high-resolution NMR spectroscopy, particularly for analyzing organometallic complexes and pharmaceutical intermediates where solubility in standard solvents (like CDCl₃) is insufficient.[1][2]

However, its utility comes with a dual risk profile:[1][2]

-

Safety Risk: It is a flammable liquid with a low flash point (~26°C) and significant acute toxicity/corrosivity.[1][2]

-

Data Risk: It is hygroscopic.[1][2][3] Atmospheric moisture ingress not only introduces a broad HOD signal (approx.[1][2] 4.8 ppm) that obscures analyte peaks but can also alter the chemical shift of pH-sensitive substrates.[1][2]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for handling 2-Picoline-d7 that guarantees both operator safety and spectral fidelity.

Physicochemical Profile & Hazard Architecture[1][2][3][5]

Understanding the physical limits of 2-Picoline-d7 is the first step in risk mitigation.[1][2] Unlike standard 2-picoline, the deuterated form represents a significant financial investment, necessitating handling protocols that prevent loss.[1][2]

Table 1: Critical Physicochemical Attributes

| Property | Value | Operational Implication |

| Boiling Point | 128–129 °C | Moderate volatility; difficult to remove on standard rotavap without high vacuum.[1] |

| Flash Point | 26–28 °C (Closed Cup) | High Risk. Vapor can ignite at standard lab ambient temperatures.[1] Grounding is mandatory.[1][2] |

| Density | 1.026 g/mL | Slightly denser than water; phase separation behavior differs from non-deuterated analog (0.943 g/mL).[1] |

| Hygroscopicity | High | Rapidly absorbs atmospheric H₂O.[1] Requires storage under N₂ or Ar.[1] |

| Dielectric Constant | ~9.8 | Good solubilizing power for polar/ionic compounds.[1][2] |

Hazard Classification Logic

The following diagram illustrates the GHS classification hierarchy. Note that while many SDSs list it as an "Irritant," conservative handling treats it as Corrosive (Skin Corr.[1][2] 1C) due to the basicity of the pyridine nitrogen.[1][2]

Figure 1: Hazard classification architecture.[1][2][4] Note the dual classification of Flammability and Corrosivity, requiring incompatible storage segregation (Flammables cabinet, but separated from strong oxidizers/acids).

Operational Protocol: The Anhydrous Transfer

The "Why": 2-Picoline-d7 is expensive and hygroscopic.[1][2] Pouring it in open air guarantees water contamination (HOD peak) and isotopic dilution.[1][2] The following protocol utilizes a positive-pressure inert gas technique to maintain solvent integrity.

Required Equipment

-

Oven-dried NMR tubes with tight-fitting caps (or J. Young valve tubes).[1][2]

-

Gastight glass syringe with a long needle (stainless steel).[1][2]

-

PPE: Silver Shield (Laminate) gloves under Nitrile gloves (double gloving), flame-retardant lab coat, safety goggles.[1][2]

Workflow: Syringe Transfer Technique

Figure 2: Inert atmosphere transfer workflow to prevent moisture ingress and isotopic exchange.[1][2]

Step-by-Step Methodology

-

Preparation: Ensure the NMR tube contains the analyte and has been purged with nitrogen/argon.[1][2]

-

Pressure Equalization: Do not simply withdraw liquid from the septum-sealed 2-Picoline-d7 bottle; this creates a vacuum that sucks in moist air upon needle removal.[1][2] Insert a small positive-pressure inert gas line (balloon or Schlenk outlet) into the bottle's headspace.[1][2]

-

Syringe Purge: Flush the gastight syringe with inert gas 3 times before entering the solvent bottle.[1][2]

-

Withdrawal: Draw the required volume (typically 0.6 mL).

-

Transfer: Inject the solvent into the NMR tube. If using standard caps, do this swiftly. If using J. Young tubes, perform this flow against a counter-current of inert gas.[1][2]

-

Sealing: Cap immediately. Wrap standard caps with Parafilm to retard vapor escape and moisture ingress during long acquisitions.[1][2]

Toxicology & Emergency Response

Expert Insight: Standard nitrile gloves provide only splash protection against pyridine derivatives.[1][2] For spill cleanup or prolonged handling, Laminate (Silver Shield/4H) gloves are required.[1][2] Pyridines can permeate nitrile in minutes, carrying dissolved toxins through the skin.[1][2]

Exposure Scenarios and Response[2][3][6][7][8]

| Exposure Route | Mechanism of Injury | Immediate Response Action |

| Inhalation | Vapors cause respiratory tract irritation and CNS depression (dizziness, nausea).[1] | Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1][2] |

| Skin Contact | Absorbs through skin.[1] Causes alkaline burns and systemic toxicity.[1] | Do NOT use solvent to wash. Wash with soap and copious water for 15+ minutes.[1][2] Discard contaminated leather/clothing.[1][2] |

| Eye Contact | Corrosive.[1] Risk of permanent corneal damage.[1][2] | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if easy to do.[1][2][5] Seek immediate ophthalmological attention. |

| Ingestion | Toxic.[1] Causes GI burns and CNS collapse.[1][2] | Rinse mouth.[1][2][5] Do NOT induce vomiting (risk of aspiration pneumonia).[1][2] Call Poison Control. |

Waste Disposal & Regulatory Compliance

2-Picoline-d7 must be treated as hazardous chemical waste.[1] It falls under specific regulatory codes due to its flammability and toxicity.[1][2]

-

RCRA Code (USA): U191 (Specific to 2-Picoline).[1][2] Also D001 (Ignitable).

-

Segregation: Do not mix with acidic waste streams (exothermic reaction).[1][2] Segregate into "Organic Solvents - Non-Halogenated" (unless mixed with chloroform/DCM).

-

Deuterium Recovery: For large-scale usage, segregation for deuterium recovery is rarely economically viable for picoline due to the boiling point and contamination, unlike heavy water (D₂O).[1][2] Incineration is the standard disposal method.[1][2]

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Picoline. Retrieved from (Search: AC14933)[1][2]

-

Sigma-Aldrich (Merck). (2025).[1][4] Product Specification and SDS: 2-Picoline-d7 (CAS 93951-93-0).[1][6] Retrieved from [1][2]

-

Cambridge Isotope Laboratories. (2025).[1] Safety Data Sheet: 2-Methylpyridine-d7.[1][5] Retrieved from [1][2]

-

Ansell. (2024).[1] Chemical Permeation & Degradation Resistance Guide (Nitrile vs. Laminate).[1][7] Retrieved from [1][2]

-

PubChem. (2025).[1] Compound Summary: 2-Methylpyridine.[1][3][5][6][8][9] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. isotope.com [isotope.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Methylpyridine-d7 | CAS 93951-93-0 | LGC Standards [lgcstandards.com]

- 9. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]

Introduction: The Critical Role of Isotopic and Chemical Purity

An In-depth Technical Guide to the Stability and Storage of 2-Picoline-d7

2-Picoline-d7, also known as 2-Methylpyridine-d7, is a deuterated analogue of 2-picoline. Its chemical formula is C₆D₇N, and it serves as an indispensable tool in modern analytical chemistry. Primarily, it is utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly within the realms of drug metabolism, pharmacokinetics (DMPK), and environmental testing. The substitution of hydrogen with deuterium atoms results in a predictable mass shift (+7 amu) without significantly altering the compound's chemical properties, making it an ideal counterpart to its non-labeled form for correcting variations in sample preparation and instrument response.

The fidelity of quantitative data derived from its use is inextricably linked to the isotopic and chemical purity of the standard. Degradation, even at trace levels, can introduce interfering species, compromise the accuracy of stock solution concentrations, and ultimately invalidate experimental results. This guide, therefore, provides a comprehensive overview of the factors influencing the stability of 2-Picoline-d7 and outlines field-proven protocols for its optimal storage and handling to ensure its integrity throughout its lifecycle in the laboratory.

Part 1: Physicochemical Profile and Intrinsic Stability

2-Picoline-d7 is a colorless liquid with a characteristic, unpleasant pyridine-like odor.[1][2] While the deuterium labeling is its defining feature for analytical applications, its general stability profile mirrors that of its non-deuterated parent compound, 2-methylpyridine. The C-D bonds are stronger than C-H bonds, which can impart a slight kinetic isotope effect, but the fundamental reactivity and susceptibility to degradation remain governed by the pyridine ring and the methyl group.

Multiple suppliers affirm that the compound is stable under recommended storage conditions, with some suggesting a re-analysis of chemical purity after a three-year period to ensure its continued suitability for use.[3][4] The term "stable" in this context refers to its resistance to decomposition under standard ambient conditions (room temperature) and in the absence of catalysts or aggressive reagents.[5] However, this intrinsic stability is conditional and relies on stringent control of its storage environment.

Table 1: Key Physicochemical Properties of 2-Picoline-d7 and its Non-Deuterated Analogue

| Property | 2-Picoline-d7 | 2-Methylpyridine (for reference) | Source(s) |

| CAS Number | 93951-93-0 | 109-06-8 | [1] |

| Molecular Formula | C₆D₇N | C₆H₇N | [1] |

| Molecular Weight | 100.17 g/mol | 93.13 g/mol | [1] |

| Density | 1.026 g/mL at 25 °C | 0.943 - 0.944 g/mL at 20-25 °C | [2][5] |

| Boiling Point | Not specified, but similar to parent | 128 - 129 °C | [1][5] |

| Flash Point | 26 °C (78.8 °F) - closed cup | 28 °C (82 °F) | [3] |

| Appearance | Colorless liquid | Colorless liquid | [1][2] |

| Solubility in Water | Not specified, but similar to parent | Miscible / Highly Soluble | [1][6] |

Part 2: Critical Factors Influencing Long-Term Stability

The preservation of 2-Picoline-d7 hinges on mitigating exposure to four primary environmental factors: atmosphere, moisture, light, and heat. Understanding the causality of their effects is paramount for designing a robust storage strategy.

-

Atmospheric Oxygen: Safety data sheets for the parent compound note that it can be "Air sensitive".[7] This sensitivity primarily relates to the potential for slow oxidation. The methyl group on the pyridine ring is susceptible to oxidation over time, which can be accelerated by trace metal impurities or light. This process could lead to the formation of 2-Pyridinecarboxylic acid-d6 (Picolinic acid-d6), introducing a significant chemical impurity that could interfere with analytical methods.

-

Moisture (H₂O): Pyridine and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] While 2-Picoline is stable in aqueous solutions, the absorption of ambient water into the neat material is a critical concern for a quantitative standard.[2] It directly compromises the concentration of the standard, leading to systematic errors in the preparation of stock and working solutions.

-

Light: Photons, particularly in the UV spectrum, can provide the activation energy required to initiate degradation reactions. For pyridine-containing compounds, this can involve complex ring-opening or polymerization reactions. To maintain long-term stability and prevent the formation of photolytic artifacts, protection from light is essential. This is a general best practice for storing amine-containing heterocyclic compounds.[9]

-

Elevated Temperature: 2-Picoline-d7 is a flammable liquid with a low flash point of approximately 26°C. Storing it above this temperature creates a significant fire hazard. From a chemical stability perspective, heat accelerates the rate of all chemical reactions, including any potential degradation pathways (e.g., oxidation). Therefore, maintaining a controlled, cool storage temperature is crucial for both safety and stability.[5][10]

-

Chemical Incompatibility: Co-storage with incompatible materials poses a severe safety and stability risk. Strong oxidizing agents can react violently with the picoline moiety. Strong acids will react exothermically with the basic nitrogen atom to form salts.[3][7][10] Acid chlorides can also undergo vigorous reactions.[7] Contact with any of these will result in the complete and rapid degradation of the standard.

Part 3: Validated Protocols for Storage and Handling

The following protocols are designed as a self-validating system. Adherence to these steps inherently minimizes the risks detailed above, ensuring the long-term integrity of 2-Picoline-d7.

Protocol 1: Long-Term Storage

-

Primary Container: Always store the compound in its original, unopened manufacturer's container. These are typically amber glass bottles with high-quality, inert cap liners designed for chemical compatibility and a tight seal.[9] Do not transfer the neat material to another container for long-term storage.

-

Atmosphere Control (Post-Use): After opening and dispensing from the primary container, the headspace should be purged with an inert gas like argon or nitrogen before resealing.[7] This displaces atmospheric oxygen and moisture, providing the most robust protection against oxidative degradation and water absorption.

-

Temperature Regulation: Store the container in a dedicated, approved flammable liquids storage cabinet.[10][11] The storage area should be maintained at a controlled room temperature, ideally between 20°C and 25°C. Crucially, it must be located away from any heat sources, including direct sunlight, ovens, or motors. [5][10]

-

Light Exclusion: The use of amber glass provides initial protection. Storing the container within a secondary cabinet ensures complete darkness, preventing any potential photolytic degradation.[9][10]

-

Segregation: Ensure the storage cabinet is designated for flammable liquids and that incompatible materials, particularly strong acids and oxidizing agents, are stored in a separate, appropriate location.[10]

Protocol 2: Aliquoting and Solution Preparation

-

Pre-Handling: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold inner surfaces of the container upon opening.

-

Engineering Controls: All handling of neat 2-Picoline-d7 must be performed within a certified chemical fume hood to mitigate inhalation risks and exposure to its strong odor.[3][8]

-

Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[3][8]

-

Dispensing: Use a clean, dry, and inert syringe (e.g., a gas-tight glass syringe) or a calibrated micropipette with compatible tips to withdraw the required volume. This minimizes exposure to the atmosphere and ensures accurate measurement.

-

Sealing and Storage: Immediately after dispensing, re-purge the headspace with inert gas (if available), securely fasten the cap, and return the primary container to its designated storage location.

-

Purity Verification: For critical applications or after extended storage (e.g., >3 years), it is best practice to verify the chemical and isotopic purity of the standard via an appropriate analytical method (e.g., GC/MS or LC/MS) before use.[4]

Part 4: Data and Workflow Visualization

Table 2: Summary of Storage Conditions and Rationale

| Parameter | Recommended Condition | Rationale (Causality) | Risk of Non-Compliance |

| Temperature | Controlled Room Temp (20-25°C) | Minimizes vapor pressure and slows kinetic degradation. | Increased fire hazard; accelerated degradation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) Headspace | Prevents oxidation of the methyl group and hygroscopic water absorption. | Formation of oxidative impurities; compromised concentration. |

| Light | Store in Darkness (Amber Bottle in Cabinet) | Prevents providing activation energy for photolytic reactions. | Formation of unknown degradation products; sample instability. |

| Container | Original Manufacturer's Tightly Sealed Amber Glass Bottle | Ensures material compatibility, integrity of seal, and light protection. | Leaks, contamination from incompatible materials, degradation. |

| Location | Ventilated, Flammable Liquid Cabinet | Ensures safety, containment, and segregation from incompatible chemicals. | Fire, explosion, violent reactions with incompatible materials. |

Diagram: 2-Picoline-d7 Laboratory Lifecycle Workflow

This diagram outlines the decision-making process from receipt to use, ensuring stability and safety at each step.

Caption: Workflow for optimal handling and storage of 2-Picoline-d7.

Conclusion

2-Picoline-d7 is a robust chemical standard essential for high-precision analytical science. Its intrinsic stability, however, is not unconditional. The integrity of this critical reagent is preserved only through a systematic and scientifically-grounded approach to its storage and handling. By implementing protocols that rigorously exclude atmospheric oxygen, moisture, light, and thermal stress, and by ensuring segregation from incompatible chemicals, researchers can safeguard the isotopic and chemical purity of 2-Picoline-d7. This diligence ensures the continued generation of trustworthy, accurate, and reproducible quantitative data in drug development and other critical scientific endeavors.

References

-

2-Methylpyridine . Wikipedia. [Link]

-

2-Methylpyridine PubChem CID 7975 . PubChem, National Center for Biotechnology Information. [Link]

-

Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

-

Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents . National Institutes of Health (NIH). [Link]

-

Pathways that degrade pyridine derivatives through 2,5-DHP . ResearchGate. [Link]

-

SPECIAL STORAGE AND HANDLING PROCEDURES for Pyridine . The University of Iowa. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

-

Storage of pyridine? . Sciencemadness Discussion Board. [Link]

Sources

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-METHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Picoline-d7 solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Picoline-d7 in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Picoline-d7 (2-Methylpyridine-d7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this isotopically labeled compound in the laboratory.

Introduction: Understanding 2-Picoline-d7

2-Picoline-d7 is the deuterated analog of 2-picoline (2-methylpyridine), a heterocyclic aromatic organic compound.[1][2] The replacement of seven hydrogen atoms with deuterium isotopes makes it a valuable tool in various scientific applications, including as a synthetic intermediate for labeled compounds, in environmental analysis, and as an internal standard in mass spectrometry-based studies.[3] Its molecular formula is C₆D₇N, and its molecular weight is approximately 100.17 g/mol .[3][4]

A thorough understanding of its solubility is paramount for its application in chemical reactions, purifications, and analytical preparations. The choice of solvent can dictate reaction rates, yield, and the ease of product isolation. This guide delves into the factors governing its solubility and provides a robust framework for its experimental determination.

Core Physicochemical Properties

To understand the solubility of 2-Picoline-d7, it is essential to first consider its fundamental physical and chemical properties, alongside those of its non-deuterated counterpart, 2-Picoline.

| Property | 2-Picoline-d7 | 2-Picoline (non-deuterated) | Data Source(s) |

| Molecular Formula | C₆D₇N | C₆H₇N | [3][4],[1] |

| Molecular Weight | 100.17 g/mol | 93.13 g/mol | [3],[1] |

| CAS Number | 93951-93-0 | 109-06-8 | [3][4],[1] |

| Appearance | Liquid | Colorless to faintly yellow liquid | [3],[1] |

| Density | ~1.026 g/mL at 25 °C | ~0.943 g/mL at 25 °C | [4],[1] |

| Boiling Point | Not specified; expected to be similar to 2-Picoline | 128-129 °C | [1] |

| Melting Point | Not specified; expected to be similar to 2-Picoline | -70 °C | [1] |

| pKa (of conjugate acid) | Not specified; expected to be slightly higher than 2-Picoline | 5.94 | [1] |

| Water Solubility | Not specified; expected to be miscible | Miscible | [1] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the foundational concept: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5]

Molecular Structure and Polarity

2-Picoline-d7 possesses a polar pyridine ring due to the electronegative nitrogen atom, which creates a dipole moment. The methyl group is nonpolar. This amphiphilic nature—having both polar and nonpolar characteristics—allows it to interact favorably with a range of solvents. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, significantly enhancing its solubility in protic solvents like water and alcohols.[6]

The Deuterium Isotope Effect

The substitution of protium (¹H) with deuterium (²H or D) introduces subtle but important changes known as the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, resulting in a lower zero-point vibrational energy.[7] This can influence intermolecular interactions:

-

Hydrogen/Deuterium Bonding: D-bonds are generally considered slightly stronger than H-bonds, which could marginally alter interactions with protic solvents.[7]

-

Basicity: Deuteration often leads to a slight increase in the basicity of amines.[8] This could enhance solubility in acidic media where salt formation occurs.

While these effects are typically small for solubility in most organic solvents, they can be more pronounced in systems where hydrogen bonding is the dominant intermolecular force.[9] For most practical purposes, the solubility profile of 2-Picoline-d7 can be expected to closely mirror that of 2-Picoline.

Expected Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Miscible / Highly Soluble | Strong hydrogen bonding interactions with the nitrogen atom.[6] |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | Favorable dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Pi-stacking and van der Waals interactions between aromatic rings. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble | Good dipole-dipole and dispersion forces.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Dipole-dipole and dispersion interactions. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a reliable experimental method. The following protocol describes the isothermal equilibrium method, a self-validating system for determining solubility.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath ensures that the measured value is accurate for that specific temperature.

-

Sufficient Equilibration Time: Achieving a true saturated solution requires time for the dissolution process to reach equilibrium. Agitation ensures the entire solvent volume is exposed to the excess solute.

-

Filtration: Using a syringe filter is crucial to remove all undissolved solute particles, which would otherwise lead to an overestimation of solubility. A PTFE filter is chosen for its broad chemical compatibility.

-

Gravimetric Analysis: Evaporation and weighing of the residue is a direct and robust quantification method, assuming the solute is non-volatile under the chosen conditions. For more volatile solutes, chromatographic methods (GC or HPLC) would be superior.

Step-by-Step Methodology

-

Preparation :

-

To a series of 4 mL glass vials, add approximately 2 mL of each organic solvent to be tested.

-

Add 2-Picoline-d7 dropwise to each vial until a visible excess of an undissolved phase (or cloudiness) persists after vigorous shaking. This ensures the creation of a saturated solution.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration :

-

Place the vials in a shaking water bath set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours with continuous agitation. This ensures the system reaches thermodynamic equilibrium.

-

-

Sample Collection and Filtration :

-

Stop the agitation and let the vials stand undisturbed in the water bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette.

-

Immediately pass the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification (Gravimetric Method) :

-

Carefully evaporate the solvent from the filtered aliquot. This can be done on a rotary evaporator or under a gentle stream of nitrogen gas. Avoid excessive heat to prevent loss of the solute.

-

Once the solvent is fully removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) for several hours to remove any residual solvent traces.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation :

-

Subtract the tare weight of the vial from the final weight to determine the mass of the dissolved 2-Picoline-d7.

-

Divide the mass of the solute by the volume of the aliquot taken to calculate the solubility in units such as g/L or mg/mL.

-

Repeat the measurement at least three times for each solvent to ensure reproducibility and calculate the standard deviation.

-

Conclusion

While quantitative solubility data for 2-Picoline-d7 is not extensively published, its solubility profile can be reliably predicted to be similar to its non-deuterated analog, 2-picoline. It is expected to be highly soluble in polar organic solvents and less soluble in nonpolar aliphatic solvents. The subtle influences of the deuterium isotope effect are most likely to manifest in systems dominated by strong hydrogen bonding. For precise applications, the experimental protocol detailed in this guide provides a robust and scientifically sound method for determining accurate solubility values, empowering researchers to make informed decisions in their experimental designs.

References

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

FooDB. (2022). Showing Compound 2-Methylpyridine (FDB004399). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Picoline. Retrieved from [Link]

-

Chrust, M., et al. (2021). New insight into 3-picoline—deuterium oxide (D2O) mixtures of limited miscibility with the lower critical consolute temperature. Scientific Reports. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry. Retrieved from [Link]

-

Perrin, C. L., & Ohta, B. K. (2002). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society. Retrieved from [Link]

-

Mei, Y., & Kamerlin, S. C. L. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacist. The Journal of Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Fron, E., et al. (2010). Deuterium Isotope Effect in Single Molecule Photophysics and Photochemistry of Hypericin. The Journal of Physical Chemistry B. Retrieved from [Link]

Sources

- 1. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]

- 3. isotope.com [isotope.com]

- 4. 2-皮考林-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical Mass Shift of 2-Picoline-d7

Abstract

This technical guide provides a detailed methodology for the determination of the theoretical mass shift between 2-Picoline and its deuterated isotopologue, 2-Picoline-d7. The precise calculation of this mass shift is a cornerstone for the accurate application of 2-Picoline-d7 as an internal standard in quantitative mass spectrometry-based assays, which are critical in pharmaceutical research, metabolomics, and environmental analysis. This document delineates the fundamental principles of isotopic labeling, provides a step-by-step protocol for calculating monoisotopic masses, and presents the resulting theoretical mass shift. All calculations are grounded in the most recent monoisotopic mass data for the relevant elements. The guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows.

Introduction

In modern analytical science, particularly in workflows involving mass spectrometry (MS), stable isotope-labeled compounds are indispensable tools for achieving high accuracy and precision in quantitative measurements.[1][2] Deuterium-labeled molecules, such as 2-Picoline-d7, serve as ideal internal standards because they are chemically identical to the analyte of interest (the "light" counterpart) but are distinguishable by their mass-to-charge ratio (m/z).[2][3][4] This property allows them to co-elute chromatographically with the analyte and experience similar ionization efficiencies and matrix effects, thereby providing a reliable reference for signal normalization.[3][4]

2-Picoline (2-methylpyridine) is an organic compound with the chemical formula C₆H₇N.[5][6][7] Its deuterated form, 2-Picoline-d7 (C₆D₇N), has all seven hydrogen atoms replaced by deuterium.[8][9] Before employing 2-Picoline-d7 in a quantitative assay, it is imperative to first calculate the precise theoretical difference in mass—the mass shift—between the labeled and unlabeled molecules. This theoretical value informs the setup of the mass spectrometer, allowing for the correct extraction and analysis of ion chromatograms for both the analyte and the internal standard.

This guide will walk through the foundational principles and the exact calculations required to determine this critical parameter.

Section 1: Fundamental Principles

Isotopes and Monoisotopic Mass

Isotopes are variants of a particular chemical element that differ in neutron number. While they share the same number of protons, the difference in neutrons results in different atomic masses. For high-resolution mass spectrometry, the most relevant mass is the monoisotopic mass , which is the mass of an ion calculated using the exact mass of the most abundant naturally occurring stable isotope of each constituent element. This is distinct from the average atomic weight found on the periodic table, which is a weighted average of all naturally occurring isotopes.[10]

The primary isotopes of interest for this calculation are:

The Concept of Mass Shift

The theoretical mass shift is the difference between the monoisotopic mass of the isotopically labeled compound (heavy) and the monoisotopic mass of the unlabeled compound (light).

Mass Shift = Mass(heavy) - Mass(light)

This calculated value predicts the separation between the m/z peaks of the two compounds in a mass spectrum. Verifying this shift experimentally is a key system suitability test in any quantitative MS method.

Section 2: Calculation of Theoretical Monoisotopic Masses

The calculation process begins with identifying the molecular formulae and summing the monoisotopic masses of the constituent atoms.

Molecular Formulae

Authoritative Monoisotopic Mass Data

For the highest accuracy, it is crucial to use precise monoisotopic masses from authoritative sources. The values used herein are widely accepted in the scientific community.

| Isotope | Symbol | Monoisotopic Mass (Da) | Source |

| Hydrogen-1 | ¹H | 1.007825 | [11][12][17] |

| Deuterium | ²H (D) | 2.014102 | [11][15][18][19] |

| Carbon-12 | ¹²C | 12.000000 (by definition) | [10][20][21][22] |

| Nitrogen-14 | ¹⁴N | 14.003074 | [13][23][24][25] |

Step-by-Step Calculation for 2-Picoline (C₆H₇N)

The monoisotopic mass is calculated by summing the masses of its constituent atoms:

-

Mass of Carbon: 6 × 12.000000 Da = 72.000000 Da

-

Mass of Hydrogen: 7 × 1.007825 Da = 7.054775 Da

-

Mass of Nitrogen: 1 × 14.003074 Da = 14.003074 Da

Total Monoisotopic Mass (2-Picoline) = 72.000000 + 7.054775 + 14.003074 = 93.057849 Da

Step-by-Step Calculation for 2-Picoline-d7 (C₆D₇N)

Similarly, the calculation is performed for the deuterated analogue, substituting the mass of deuterium for hydrogen:

-

Mass of Carbon: 6 × 12.000000 Da = 72.000000 Da

-

Mass of Deuterium: 7 × 2.014102 Da = 14.098714 Da

-

Mass of Nitrogen: 1 × 14.003074 Da = 14.003074 Da

Total Monoisotopic Mass (2-Picoline-d7) = 72.000000 + 14.098714 + 14.003074 = 100.101788 Da

Section 3: Determining the Theoretical Mass Shift

Mass Shift Calculation

The theoretical mass shift is the difference between the calculated monoisotopic masses of the heavy and light molecules.

-

Mass (2-Picoline-d7): 100.101788 Da

-

Mass (2-Picoline): 93.057849 Da

Theoretical Mass Shift = 100.101788 Da - 93.057849 Da = 7.043939 Da

Summary of Quantitative Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 2-Picoline | C₆H₇N | 93.057849 |

| 2-Picoline-d7 | C₆D₇N | 100.101788 |

| Theoretical Mass Shift | 7.043939 |

Visualization of Structural and Mass Differences

The following diagram illustrates the structural difference that leads to the calculated mass shift.

Caption: Standard workflow for applying theoretical mass shift in an MS experiment.

Protocol: Verification of Mass Accuracy

This protocol outlines the steps a scientist would take to confirm the theoretical calculations in a practical setting using a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

Objective: To experimentally verify the mass shift between 2-Picoline and 2-Picoline-d7 and ensure the mass accuracy of the instrument.

Materials:

-

2-Picoline analytical standard

-

2-Picoline-d7 analytical standard

-

High-purity solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

-

Calibrated high-resolution mass spectrometer

Procedure:

-

Preparation of Standards: Prepare a solution containing both 2-Picoline and 2-Picoline-d7 at a suitable concentration (e.g., 100 ng/mL) in the high-purity solvent.

-

Instrument Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines to achieve high mass accuracy (typically < 5 ppm).

-

Calculation of Expected m/z: Determine the expected m/z for the protonated molecules, [M+H]⁺.

-

2-Picoline [M+H]⁺: 93.057849 + 1.007825 = 94.065674 m/z

-

2-Picoline-d7 [M+H]⁺: 100.101788 + 1.007825 = 101.073562 m/z

-

-

Method Setup: Configure the instrument to acquire data in full scan mode with high resolution (>60,000 FWHM). Set the scan range to include the calculated m/z values.

-

Sample Infusion/Injection: Introduce the mixed standard solution into the mass spectrometer via direct infusion or LC injection.

-

Data Analysis: a. Acquire the mass spectrum. b. Identify the peak corresponding to the monoisotopic m/z for 2-Picoline [M+H]⁺ and record its exact measured m/z. c. Identify the peak corresponding to the monoisotopic m/z for 2-Picoline-d7 [M+H]⁺ and record its exact measured m/z. d. Calculate the Observed Mass Shift by subtracting the measured m/z of the light species from the heavy species. e. Calculate the mass error (in ppm) for each species to confirm instrument performance:

- Mass Error (ppm) = [(Observed m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

-

Acceptance Criteria: The observed mass shift should align with the theoretical value of 7.043939 Da within the instrument's specified mass accuracy tolerance (e.g., ± 0.0005 Da). The individual mass error for each compound should be below 5 ppm.

Conclusion

The theoretical mass shift between 2-Picoline and 2-Picoline-d7 is 7.043939 Da . This value, derived from the fundamental monoisotopic masses of their constituent elements, is a critical parameter for the development and validation of quantitative analytical methods using 2-Picoline-d7 as an internal standard. The rigorous, calculation-based approach detailed in this guide, combined with experimental verification, ensures the highest level of scientific integrity and provides the foundation for producing reliable and reproducible data in research and development settings.

References

-

FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). [Link]

-

Wikipedia. (2023). Isotopes of hydrogen. [Link]

-

Wikipedia. Isotopes of hydrogen. [Link]

-

Wikipedia. Carbon-12. [Link]

-

Le, H. et al. (2008). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. PMC - NIH. [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

PubChem - NIH. Deuterium(.) | H | CID 5460635. [Link]

-

PubChem - NIH. Nitrogen-14 isotope | N | CID 175670884. [Link]

-

ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]

-

Wikipedia. Deuterium. [Link]

-

MSU chemistry. Masses. [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

-

YouTube. (2021). Calculation of isotopic peak intensity in Mass spectrum. [Link]

-

ChemLin. (2024). Nitrogen-14 - isotopic data and properties. [Link]

-

BuyIsotope. Deuterium isotope. [Link]

-

ChemLin. Hydrogen-1 - isotopic data and properties. [Link]

-

Quora. (2024). What is the mass of carbon 12?. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]

-

Bio-lead. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. [Link]

-

PubChem - NIH. Deuterium | H2 | CID 24523. [Link]

-

Nuclear Data Center at KAERI. 10 - Nuclear Data Center at KAERI. [Link]

-

Physics Stack Exchange. (2017). Is 12 amu for Carbon-12 exact or rounded?. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number. [Link]

-

Quora. (2021). Why is the atomic mass of hydrogen 1.008 and not 1?. [Link]

-

Wikipedia. Isotopes of nitrogen. [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

-

Europe PMC. Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. [Link]

-

Quora. (2018). What is the mass of 1 atom of hydrogen in kg?. [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]

- 6. scbt.com [scbt.com]

- 7. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 8. 2-皮考林-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Methylpyridine-d7 | CAS 93951-93-0 | LGC Standards [lgcstandards.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 12. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 13. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 14. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 15. Deuterium - Wikipedia [en.wikipedia.org]

- 16. 2-Picoline(109-06-8) MS [m.chemicalbook.com]

- 17. quora.com [quora.com]

- 18. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. buyisotope.com [buyisotope.com]

- 20. Carbon-12 - Wikipedia [en.wikipedia.org]

- 21. quora.com [quora.com]

- 22. physics.stackexchange.com [physics.stackexchange.com]

- 23. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Masses [www2.chemistry.msu.edu]

- 25. atom.kaeri.re.kr [atom.kaeri.re.kr]

Methodological & Application

Application Note: Utilizing 2-Picoline-d7 as an Internal Standard for Robust Quantification by GC-MS

Abstract

This application note provides a comprehensive guide for the use of 2-Picoline-d7 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The focus is on leveraging its unique properties to achieve accurate and precise quantification of 2-picoline and structurally similar analytes in complex matrices. We will delve into the theoretical basis for using a deuterated internal standard, present detailed protocols for its implementation, and discuss method validation in accordance with established scientific guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and reproducibility of their GC-MS data.

Introduction: The Imperative for Internal Standards in GC-MS

Quantitative analysis by GC-MS is susceptible to variations arising from sample preparation, injection volume, and instrument drift.[1][2][3] An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[1][2]

The ideal internal standard should be chemically similar to the analyte, exhibit comparable chromatographic behavior, and not be naturally present in the samples.[1] For mass spectrometry applications, stable isotope-labeled compounds, particularly deuterated analogs, are the gold standard.[1][4]

Why 2-Picoline-d7? A Superior Choice for GC-MS Analysis

2-Picoline-d7, the deuterated form of 2-methylpyridine, is an excellent internal standard for the quantification of its non-labeled counterpart and other related volatile and semi-volatile compounds.[1][4]

Causality behind the Choice:

-

Chemical and Chromatographic Equivalence: Being structurally identical to 2-picoline, 2-Picoline-d7 co-elutes with the analyte under typical GC conditions.[4] This ensures that both compounds experience the same conditions throughout the analytical process, from extraction to ionization.

-

Mass Spectrometric Differentiation: The mass difference of 7 atomic mass units (amu) due to the seven deuterium atoms allows for easy differentiation by the mass spectrometer without compromising the chemical similarity. This mass shift prevents isobaric interference between the analyte and the internal standard.

-

Predictable Fragmentation: The fragmentation pattern of 2-Picoline-d7 in the ion source is analogous to that of 2-picoline, allowing for the selection of distinct, high-intensity ions for quantification.

Physicochemical Properties